Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate
Overview
Description
Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate is a heterocyclic compound with a molecular formula of C8H12N2O3. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound forms an intramolecular hydrogen bond via the c30–h31–o22 interaction . This interaction could potentially influence its interaction with its targets.
Biochemical Pathways
The compound is part of a novel scaffold of triazole-pyrimidine-based compounds, which have been indicated to potentially inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular functions and responses to stress.
Pharmacokinetics
The compound has a molecular weight of 184.19 , which could influence its bioavailability and distribution within the body
Result of Action
Similar compounds have shown antimicrobial and anticancer potential , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their underlying mechanisms.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature. The compound is known to be a crystalline powder , which could influence its stability under different conditions.
Biochemical Analysis
Biochemical Properties
Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another heterocyclic compound with similar structural features but different biological activities.
Ethyl 4-(3-(2,4,5-trifluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with similar synthetic routes but distinct chemical properties.
Uniqueness
Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate is unique due to its specific substitution pattern and the presence of the pyridazine ring.
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-4,5-dihydro-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h6H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNKCAKEUDJRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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